molecular formula C22H22N2O5S B2673150 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898432-85-4

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2673150
CAS RN: 898432-85-4
M. Wt: 426.49
InChI Key: JBADNBGMBDIAGH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Evaluation and Molecular Docking Studies

Antimicrobial and Enzyme Inhibition Activities : Research has demonstrated that certain sulfonamides possessing the 1,4-benzodioxane nucleus exhibit moderate activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but show good activity against lipoxygenase (LOX). These compounds also display antimicrobial activities against selected bacterial and fungal species, highlighting their therapeutic potential (M. Irshad et al., 2019).

Synthesis and Antibacterial Activities : Another study focused on the synthesis of 1,2,4-Triazole Schiff Base and amine derivatives, revealing that the synthesized compounds possess effective antiurease and antioxidant activities. This suggests potential applications in treating infections and oxidative stress-related conditions (B. B. Sokmen et al., 2014).

Synthesis and Chemical Properties

Sulfonamide Derivatives : The synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives has been explored, showing that these compounds can serve as effective intermediates for further chemical reactions. Their structural confirmations and potential as enzyme inhibitors provide a basis for developing new therapeutic agents (M. Irshad).

Copper/Silver-Mediated Cascade Reactions : A study on the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates offers insights into novel synthetic methodologies. This highlights the compound's utility in synthesizing complex heterocyclic structures, which could have various applications in material science and pharmaceuticals (Hongshuang Li, Gang Liu, 2014).

Sulfonamides in Medicinal Chemistry

Patent Review and Applications : A review of sulfonamides in patents between 2008 and 2012 discusses their application in clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. This demonstrates the broad therapeutic relevance of sulfonamides in current medical practice and research (F. Carta et al., 2012).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-30(26,17-7-8-21-22(14-17)29-13-12-28-21)23-15-19(20-6-3-11-27-20)24-10-9-16-4-1-2-5-18(16)24/h1-8,11,14,19,23H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBADNBGMBDIAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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